molecular formula C15H18N4O4 B7507219 Methyl 2-methoxy-5-[[3-(1,2,4-triazol-1-yl)propanoylamino]methyl]benzoate

Methyl 2-methoxy-5-[[3-(1,2,4-triazol-1-yl)propanoylamino]methyl]benzoate

Cat. No. B7507219
M. Wt: 318.33 g/mol
InChI Key: WXRFBWPKDHYHGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-methoxy-5-[[3-(1,2,4-triazol-1-yl)propanoylamino]methyl]benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as a triazole-containing compound and has a unique structure that makes it suitable for use in drug design and development.

Mechanism of Action

The mechanism of action of Methyl 2-methoxy-5-[[3-(1,2,4-triazol-1-yl)propanoylamino]methyl]benzoate is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes and proteins in the body, which can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Methyl 2-methoxy-5-[[3-(1,2,4-triazol-1-yl)propanoylamino]methyl]benzoate are still being studied. However, some studies have shown that this compound can have anti-inflammatory, anti-cancer, and anti-fungal properties.

Advantages and Limitations for Lab Experiments

Methyl 2-methoxy-5-[[3-(1,2,4-triazol-1-yl)propanoylamino]methyl]benzoate has several advantages for lab experiments. This compound is stable, easy to synthesize, and has low toxicity levels. However, one of the significant limitations of this compound is its solubility in water, which can make it challenging to work with in certain experiments.

Future Directions

There are several future directions for the study of Methyl 2-methoxy-5-[[3-(1,2,4-triazol-1-yl)propanoylamino]methyl]benzoate. Some of the significant areas of research include:
1. Further studies to understand the mechanism of action of this compound.
2. Exploration of potential applications of this compound in drug design and development.
3. Investigation of the anti-cancer properties of this compound.
4. Development of new synthesis methods for this compound to improve its solubility in water.
5. Evaluation of the potential agricultural applications of this compound.
In conclusion, Methyl 2-methoxy-5-[[3-(1,2,4-triazol-1-yl)propanoylamino]methyl]benzoate is a chemical compound that has significant potential for use in various fields of scientific research. This compound has been extensively studied for its potential applications in drug design and development, cancer research, and agricultural research. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

Synthesis Methods

The synthesis of Methyl 2-methoxy-5-[[3-(1,2,4-triazol-1-yl)propanoylamino]methyl]benzoate involves a multi-step process that requires specific reagents and conditions. The first step involves the reaction of 2-methoxy-5-nitrobenzoic acid with thionyl chloride to form 2-methoxy-5-chlorobenzoic acid. The second step involves the reaction of the resulting compound with sodium azide to form 2-methoxy-5-azidobenzoic acid. The final step involves the reaction of the resulting compound with 3-(1,2,4-triazol-1-yl)propanoic acid and methyl chloroformate to form Methyl 2-methoxy-5-[[3-(1,2,4-triazol-1-yl)propanoylamino]methyl]benzoate.

Scientific Research Applications

Methyl 2-methoxy-5-[[3-(1,2,4-triazol-1-yl)propanoylamino]methyl]benzoate has been extensively studied for its potential applications in various fields of scientific research. Some of the significant research areas where this compound has been studied include drug design and development, cancer research, and agricultural research.

properties

IUPAC Name

methyl 2-methoxy-5-[[3-(1,2,4-triazol-1-yl)propanoylamino]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4/c1-22-13-4-3-11(7-12(13)15(21)23-2)8-17-14(20)5-6-19-10-16-9-18-19/h3-4,7,9-10H,5-6,8H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXRFBWPKDHYHGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)CCN2C=NC=N2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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